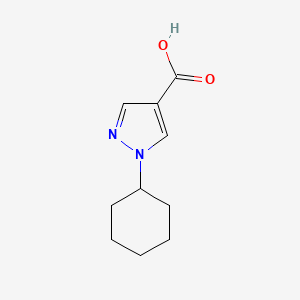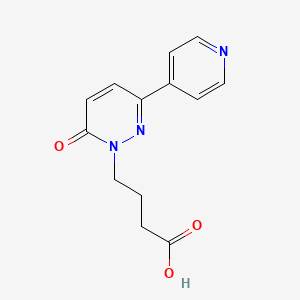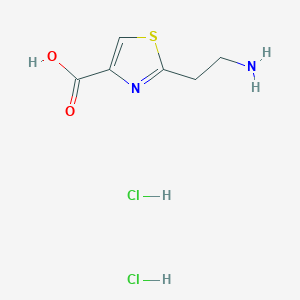
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Übersicht
Beschreibung
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride (also known as CBPC) is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonyl Fluorides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonyl fluorides, which have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Chemoenzymatic Synthesis of Cyhalofop-Butyl
- Scientific Field: Biotechnology
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB), a selective post-emergence herbicide .
- Methods of Application: The synthesis involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimum organic solvent, acyl donor, reaction temperature, and shaking rate for the transesterification were acetonitrile, n-butanol, 45°C, and 200 rpm, respectively .
Inhibition of TMEM206
- Scientific Field: Pharmacology
- Application Summary: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The compound specifically inhibits TMEM206 at pH 4.5 and therefore can serve as a good pharmacological tool in mechanistic studies of TMEM206 .
Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field: Organic Chemistry
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the reduction of sulfonyl chlorides with sulfur dioxide in water as solvent .
- Methods of Application: The synthesis involves the use of SO2/KI/H2SO4 system in moderate to good yields at 80°C in water .
- Results or Outcomes: The maximum yield was achieved with a minimum of reaction time at 80°C for 1 hour using water as the solvent in the 4,4’-dichlorodiphenyl disulfide synthesis .
Synthesis of Sulfonamides and Sulfonyl Azides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonamides and sulfonyl azides .
- Methods of Application: The synthesis involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .
- Results or Outcomes: This method enables a convenient synthesis of sulfonamides and sulfonyl azides .
Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field: Organic Chemistry
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the reduction of sulfonyl chlorides with sulfur dioxide in water as solvent .
- Methods of Application: The synthesis involves the use of SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Results or Outcomes: The maximum yield was achieved with a minimum of reaction time at 80 °C for 1 hour using water as the solvent in the 4,4’-dichlorodiphenyl disulfide synthesis .
Synthesis of Sulfonamides and Sulfonyl Azides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonamides and sulfonyl azides .
- Methods of Application: The synthesis involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .
- Results or Outcomes: This method enables a convenient synthesis of sulfonamides and sulfonyl azides .
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMJYSINOWKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
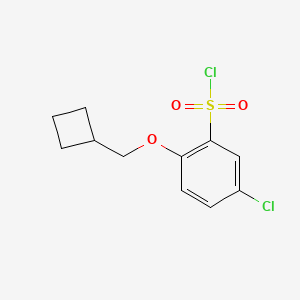
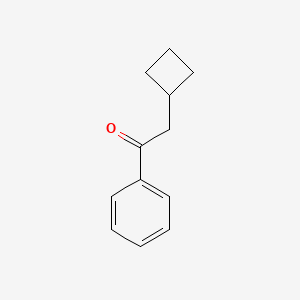

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
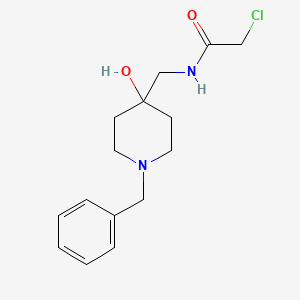
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
